Superior In Vitro Potency: Delamanid vs. Pretomanid MIC Comparison in MDR/XDR-TB Clinical Isolates
Delamanid demonstrated greater in vitro potency than pretomanid against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis clinical isolates [1]. In a direct head-to-head study, delamanid exhibited lower MIC values, with a notable finding that four MDR-TB isolates resistant to delamanid had pretomanid MIC values ranging from 0.031 to 0.063 mg/L, confirming the non-interchangeability of these compounds [1]. Based on a comprehensive review, delamanid has lower MICs and higher mycobacterial load reductions at lower drug concentrations and doses compared with pretomanid in both in vitro and preclinical in vivo models [2].
| Evidence Dimension | In vitro potency (MIC) against MDR/XDR-TB |
|---|---|
| Target Compound Data | Delamanid MIC range: lower than pretomanid; resistance breakpoint ≤0.06 mg/L (EUCAST) [2] |
| Comparator Or Baseline | Pretomanid MIC values in delamanid-resistant isolates: 0.031–0.063 mg/L [1] |
| Quantified Difference | Delamanid exhibits lower MICs; pretomanid MICs in delamanid-resistant isolates remain within 0.031–0.063 mg/L [1] |
| Conditions | MDR-TB and XDR-TB clinical isolates; susceptibility testing per standard methodology |
Why This Matters
Lower MIC values indicate greater intrinsic potency per unit mass, potentially translating to more reliable bacterial killing at standard dosing and justifying delamanid selection when in vitro susceptibility data favor it over pretomanid.
- [1] Wen S, Jing W, Zhang T, et al. Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis. Eur J Clin Microbiol Infect Dis. 2019;38(7):1293-1296. doi:10.1007/s10096-019-03551-w. View Source
- [2] Migliori GB, Visca D, van den Boom M, et al. Delamanid or pretomanid? A Solomonic judgement! J Antimicrob Chemother. 2022;77(4):880-902. doi:10.1093/jac/dkab505. View Source
